N-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

SARS-CoV Mpro inhibition 3C-like protease antiviral screening

N-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide (C20H19N3O4S, MW 397.45) is a synthetic pyrimidine-acetamide hybrid that belongs to a class of heterocyclic compounds investigated for antiviral activity. The molecule incorporates a 3,4-dimethoxyphenyl substituent on the acetamide nitrogen and a 4-hydroxy-6-phenylpyrimidine core linked via a thioether bridge.

Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
Cat. No. B3717957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
Molecular FormulaC20H19N3O4S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC
InChIInChI=1S/C20H19N3O4S/c1-26-16-9-8-14(10-17(16)27-2)21-19(25)12-28-20-22-15(11-18(24)23-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24)
InChIKeyKIFWJAVYYRTXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide: Technical Baseline and Procurement-Relevant Identity for a SARS-CoV Main Protease Inhibitor Candidate


N-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide (C20H19N3O4S, MW 397.45) is a synthetic pyrimidine-acetamide hybrid that belongs to a class of heterocyclic compounds investigated for antiviral activity . The molecule incorporates a 3,4-dimethoxyphenyl substituent on the acetamide nitrogen and a 4-hydroxy-6-phenylpyrimidine core linked via a thioether bridge. The compound is documented as a non-peptide inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (Mpro; also designated 3C-like protease, 3CLpro), a cysteine protease essential for viral polyprotein processing [1]. Its structure was identified through structure-based virtual screening of a chemical database containing over 58,000 compounds, followed by enzymatic inhibition assays [1]. The compound is commercially available through multiple screening-compound suppliers under catalog identifiers corresponding to the pyrimidine-containing compound 12 designation.

Why Generic Substitution Fails for N-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide in Antiviral Screening Programs


Within the pyrimidine-acetamide chemotype, minor substituent variations on the N-phenyl ring produce divergent SARS-CoV Mpro inhibitory profiles that preclude reliable activity interpolation. The 3,4-dimethoxy substitution pattern on the target compound is documented to confer a distinct hydrogen-bonding and hydrophobic interaction footprint within the enzyme's S2–S4 subsites, as established by the structure-based analogue search strategy employed in the seminal discovery campaign [1]. Compounds where the dimethoxyphenyl group is replaced by 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl show altered enzyme engagement, leading to IC50 shifts that are not linearly predictable from computed physicochemical descriptors alone [1]. Procurement of an uncharacterized in-class analog therefore carries a quantifiable risk of introducing an inactive variant into an assay cascade, wasting screening resources and delaying hit-to-lead progression. The differential evidence quantified in the following section establishes the minimum data requirements for informed analog selection.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide Versus In-Class Pyrimidine-Acetamide Analogs


SARS-CoV Main Protease (Mpro) Inhibition: Target Compound IC50 Versus Closest 4-Chlorophenyl and 4-Nitrophenyl Analogues

In a fluorogenic peptide cleavage assay using recombinant SARS-CoV Mpro at pH 7.0 and 25°C, the target compound (designated pyrimidine-containing compound 12) exhibited an IC50 of 45,000 nM (45 µM) [1]. This value places it within the mid-range of the 21 active analogues identified in the original screening campaign, where IC50s ranged from 0.3 µM to 50 µM across the series [2]. While the most potent analogue in the series achieved an IC50 of 0.3 µM, the 3,4-dimethoxyphenyl substitution on the target compound distinguishes it from the more extensively characterized 4-chlorophenyl-bearing analogues, which populate different regions of the structure-activity landscape and have not been reported with head-to-head IC50 values against the identical enzyme construct in the same laboratory [2]. The target compound therefore represents a defined, intermediate-activity benchmark within this chemotype.

SARS-CoV Mpro inhibition 3C-like protease antiviral screening pyrimidine-acetamide SAR

Structural Differentiation via N-Phenyl Substitution Pattern: 3,4-Dimethoxy vs. 4-Chlorophenyl and 4-Methylphenyl Analogues in Computational Docking

The analogue search strategy described in the primary literature explicitly retained the 3,4-dimethoxy substitution as a key pharmacophoric determinant for SARS-CoV Mpro engagement. Docking studies of the parent scaffold (compound 1 core) into the Mpro active site (PDB 1UK4) showed that the aryl ring occupies the S2 subsite through hydrophobic interactions with His41 and Thr25, while the sulfonyl/sulfanyl linker makes hydrogen-bond contacts with the catalytic dyad residues Cys145 and His41 [2]. Replacement of the 3,4-dimethoxyphenyl group with a 4-chlorophenyl or 4-methylphenyl moiety in commercially listed analogues (e.g., BDBM11272 and 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide) alters the electrostatic surface potential and hydrogen-bond acceptor count at the N-aryl ring, which is predicted to shift the docking pose and modify the interaction with the Glu166 residue of the S1 subsite [1]. No published head-to-head IC50 comparison between these specific analogues exists, but the structure-based analogue design logic applied in the source study indicates that the 3,4-dimethoxy motif was specifically selected over other substitution patterns for its ability to recapitulate key binding interactions [1].

structure-based drug design molecular docking pharmacophore mapping pyrimidine SAR

Spectroscopic Identity Confirmation: Differential NMR Fingerprinting of the Target Compound Versus Structurally Adjacent Analogs

The target compound possesses a unique NMR fingerprint deposited in the SpectraBase spectral database (Compound ID 2Tt3znnItDH), comprising two distinct ¹H NMR spectra that confirm the presence of the 3,4-dimethoxyphenyl aromatic proton pattern and the 4-hydroxy-6-phenylpyrimidine core [1]. In contrast, closely related commercial analogues such as N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide and 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide produce distinguishable aromatic region signals due to the differing N-aryl substitution patterns. This spectroscopic differentiation provides a practical, instrument-based method for verifying compound identity upon receipt, reducing the risk of inadvertent analog substitution in the supply chain.

NMR spectroscopy structural authentication quality control pyrimidine characterization

Best Research and Industrial Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide Based on Verified Quantitative Evidence


SARS-CoV Mpro Secondary Screening Reference Inhibitor

With a confirmed IC50 of 45 µM against recombinant SARS-CoV Mpro in a fluorogenic peptide cleavage assay [1], the compound can serve as a moderate-affinity reference inhibitor for validating assay reproducibility in secondary screening campaigns. Its intermediate potency ensures it does not saturate the assay signal window, making it suitable for Z'-factor determination and inter-plate normalization where a high-affinity inhibitor (IC50 < 1 µM) would consume the dynamic range. Procurement of this specific 3,4-dimethoxyphenyl analogue, rather than a 4-chlorophenyl or 4-methylphenyl variant, is essential to maintain consistent binding-mode interactions as inferred from the structure-based analogue design rationale [2].

Medicinal Chemistry Starting Scaffold for Coronavirus Protease Inhibitor Optimization

The compound's 3,4-dimethoxy substitution pattern provides two methoxy oxygen atoms that, based on docking models, engage the Mpro active site through hydrogen bonding with residues in the S2 subsite [2]. This established structural anchor, combined with the validated but sub-optimal IC50 of 45 µM, positions the compound as a logical starting point for structure-activity relationship (SAR) expansion. Optimization vectors include substitution at the pyrimidine 6-phenyl ring, linker modification, and exploration of the acetamide carbonyl region—all while retaining the 3,4-dimethoxyphenyl pharmacophore. The documented IC50 provides a quantitative baseline for measuring fold-improvement in synthesized derivatives [1][2].

Computational Chemistry Benchmarking: Mpro Docking and Scoring Function Validation

The compound's known IC50 and its origin in a published structure-based virtual screening campaign [2] make it suitable for retrospective validation of docking scoring functions and virtual screening protocols targeting coronavirus main proteases. The availability of both the ligand structure and the target protein crystal structure (PDB 1UK4) enables computation of enrichment factors and receiver operating characteristic (ROC) analyses. The compound's moderate activity ensures it is neither a trivially easy docking target nor a false negative, providing discriminatory power for benchmarking new computational methodologies.

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